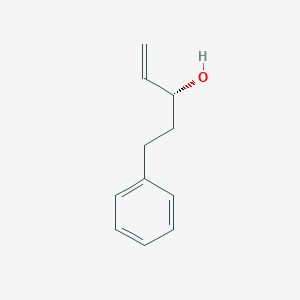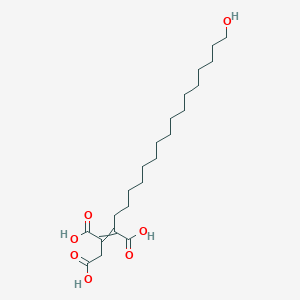
4,4'-(Phenylazanediyl)dibenzoic acid
概要
説明
4,4’-(Phenylazanediyl)dibenzoic acid: is an organic compound with the molecular formula C20H15NO4. It is a derivative of benzoic acid and features a phenylazanediyl group linking two benzoic acid moieties. This compound is known for its applications in the synthesis of metal-organic frameworks and coordination polymers due to its ability to act as a bidentate ligand.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Phenylazanediyl)dibenzoic acid typically involves the reaction of triphenylamine dialdehyde with potassium permanganate (KMnO4) and potassium carbonate (K2CO3) in water. The reaction mixture is then purified by chromatography over silica gel eluting with petroleum ether, yielding the compound as an off-white powder .
Industrial Production Methods: While specific industrial production methods for 4,4’-(Phenylazanediyl)dibenzoic acid are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: 4,4’-(Phenylazanediyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: It can participate in substitution reactions where functional groups on the benzene rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids or other oxidized derivatives .
科学的研究の応用
作用機序
The mechanism by which 4,4’-(Phenylazanediyl)dibenzoic acid exerts its effects is primarily through its ability to act as a bidentate ligand. This allows it to coordinate with metal ions, forming stable complexes. The molecular targets and pathways involved include the formation of coordination bonds with metal centers, leading to the assembly of metal-organic frameworks and coordination polymers .
類似化合物との比較
- 4,4’-(Phenylazanediyl)bisbenzoic acid
- 4,4’-(Phenylazanediyl)bis(2-methylbenzoic acid)
- 4,4’-(Phenylazanediyl)bis(3-methylbenzoic acid)
Comparison: 4,4’-(Phenylazanediyl)dibenzoic acid is unique due to its specific structure, which allows it to form stable coordination complexes with various metal ions. This property makes it particularly useful in the synthesis of metal-organic frameworks and coordination polymers, distinguishing it from other similar compounds .
特性
IUPAC Name |
4-(N-(4-carboxyphenyl)anilino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-19(23)14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(24)25/h1-13H,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTCNCPHKDSWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4,4'-(phenylazanediyl)dibenzoic acid in constructing coordination polymers?
A: this compound (H2L) is a multidentate ligand, meaning it can bind to metal ions through multiple sites. This makes it highly versatile for building diverse metal-organic frameworks (MOFs). The carboxylic acid groups (-COOH) on each end of the molecule act as linkers, coordinating with metal ions to form extended structures. The nitrogen atom within the molecule can also participate in coordination, further increasing the structural possibilities. This versatility is evident in the range of topologies observed in the reported coordination polymers. [, , ]
Q2: Can you provide examples of different structural architectures formed by this compound in coordination polymers?
A: Research shows this compound can form various structures including:* Two-dimensional (2D) sheets: These sheets can further stack in an ABAB fashion to create three-dimensional frameworks. [, ] * Helical Chains: The molecule's flexibility allows it to adopt conformations that lead to the formation of helical structures within the coordination polymer. [, ]* Interpenetrating Networks: The ligand's structure can support the formation of complex networks where multiple frameworks interweave, leading to enhanced stability and unique properties. [, ]
Q3: What are the photochemical properties of coordination polymers incorporating this compound?
A: Some coordination polymers synthesized with this compound exhibit luminescence, meaning they emit light upon excitation. The exact nature of the luminescence depends on the metal ions and other ligands present in the framework. [, ] These luminescent properties make these materials potentially useful in applications like chemical sensing and light-emitting diodes (LEDs).
Q4: How is this compound synthesized?
A: One reported synthetic route for this compound involves the oxidation of 4,4'-dimethyltriphenylamine. This reaction is typically carried out under alkaline conditions using potassium permanganate (KMnO4) as the oxidizing agent. []
Q5: How is this compound used in catalysis?
A: Research has explored the use of a related compound, benzyl triethyl ammonium chloride, as a phase transfer catalyst in the synthesis of this compound. [] Phase transfer catalysts facilitate reactions between reactants located in different phases (e.g., aqueous and organic phases). This suggests that this compound or its derivatives could potentially be employed as phase transfer catalysts in other reactions.
Q6: What are the potential applications of coordination polymers incorporating this compound?
A: The unique properties of these coordination polymers make them suitable for a range of applications:* Gas storage and separation: The porous nature of some frameworks makes them suitable for trapping and separating gases.* Catalysis: The metal centers in MOFs can act as catalytic sites for various chemical reactions. * Drug Delivery: The controlled release of drug molecules can be achieved by encapsulating them within the pores of MOFs. * Sensing: Changes in the optical or electronic properties of MOFs upon interaction with specific analytes make them promising candidates for sensor development. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


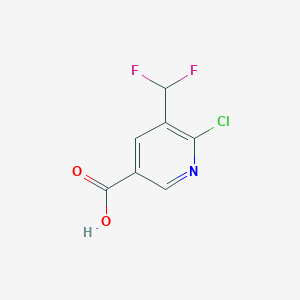
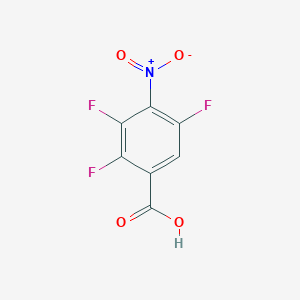
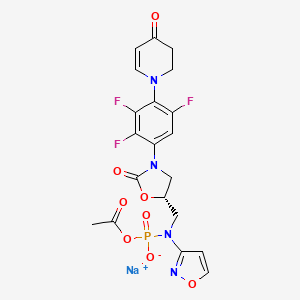
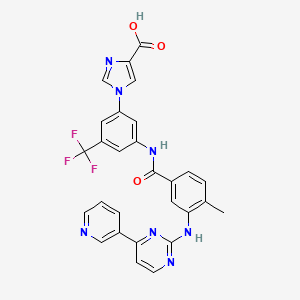
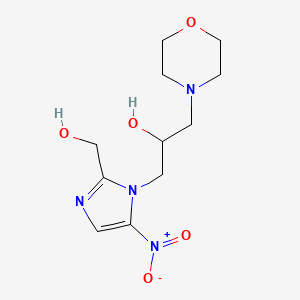

![N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B3324177.png)
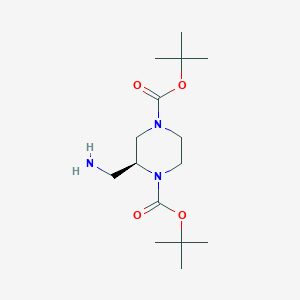
![tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B3324182.png)
![5-[3,5-bis(3-tert-butyl-5-formyl-4-hydroxyphenyl)phenyl]-3-tert-butyl-2-hydroxybenzaldehyde](/img/structure/B3324201.png)
